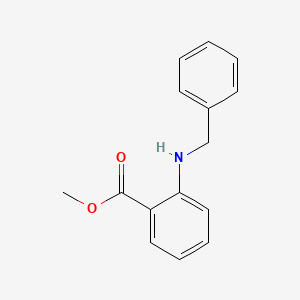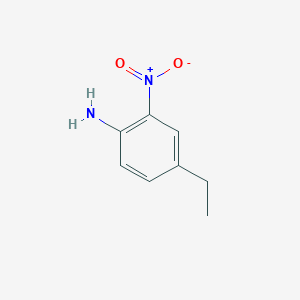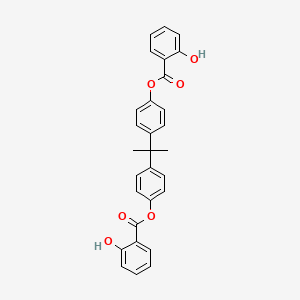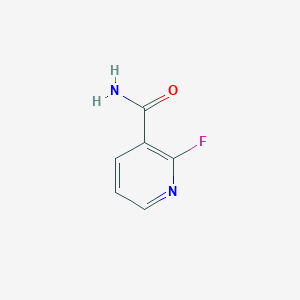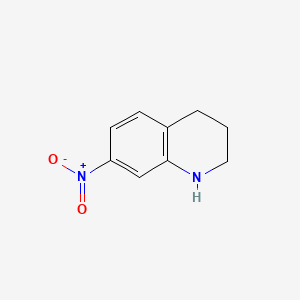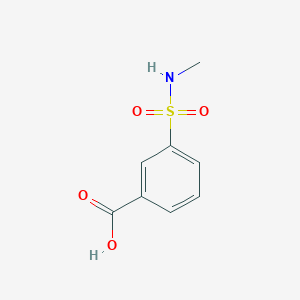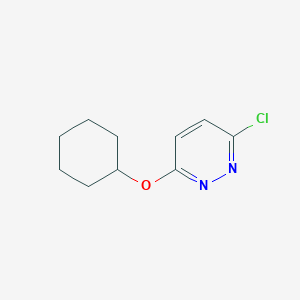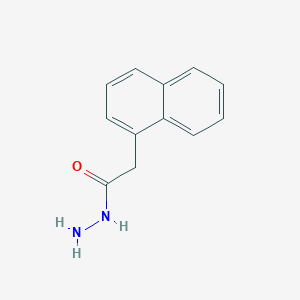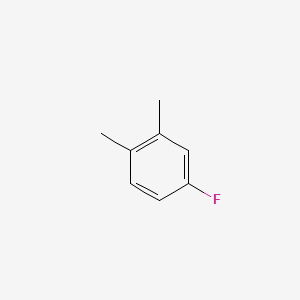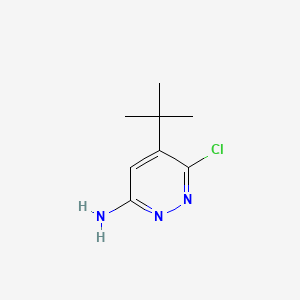
3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-” includes a pyridazinamine core with a chlorine atom at the 6th position and a tertiary butyl group at the 5th position . The exact molecular structure would require more specific information or computational chemical data .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-” would require more specific information or computational chemical data .Scientific Research Applications
Application in Biopharmaceutical Formulations
Field
Biopharmaceuticals Summary: Tert-butyl alcohol is used in the lyophilization of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time . Methods: The work investigates the interactions between two model proteins, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol . Results: Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .
Application in Low-Dielectric Polyimide Films
Field
Microelectronics Industry Summary: Tert-butyl branches in the main chain of polyimides can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of PI, resulting in a low dielectric constant . Methods: A series of novel tert-butyl PI films were constructed based on a low-temperature polymerization strategy . Results: The optimized PI-4 exhibits an excellent comprehensive performance with a high (5) wt% loss temperature (454 °C), tensile strength (117.40 MPa), and maximum hydrophobic angle (80.16°), and a low dielectric constant (2.90) .
Application in Stereocontrol Studies
Field
Organic Chemistry Summary: Tert-butyl groups have been used in studies of stereocontrol during the intramolecular Diels-Alder (IMDA) reaction leading to medium rings . Methods: The study targeted poitediol as a structure of interest accessible through this technology . Results: The results of this study were not specified in the source .
Application in Sulfonated Catechol Preparation
Field
Organic Synthesis Summary: The sterically hindered sulfonated catechol, namely the barium salt of 5-(tert-butyl)-2,3-dihydroxybenzenesulfonic acid, was prepared by the direct sulfonation of 4-tert-butylcatechol, by concentrated sulfuric acid . Methods: The preparation involved the direct sulfonation of 4-tert-butylcatechol . Results: The results of this preparation were not specified in the source .
Application in Food Contact Materials
Field
Food Safety Summary: The substance, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, has been evaluated for use in food contact materials . Methods: The evaluation involved safety testing of the substance . Results: The results of this evaluation were not specified in the source .
Application in NMR Studies of Proteins
Field
Biochemistry Summary: Tert-butyl groups have been used as probes for NMR studies of proteins. Because they contain three chemically identical methyl groups, the tert-butyl moiety exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes . Methods: The study involved tagging proteins with tert-butyl groups and observing the resulting NMR signals . Results: The results showed that the tert-butyl moiety exhibits exceptionally narrow and intense NMR signals .
properties
IUPAC Name |
5-tert-butyl-6-chloropyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-8(2,3)5-4-6(10)11-12-7(5)9/h4H,1-3H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVYORZQSCCOCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073760 |
Source


|
| Record name | 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- | |
CAS RN |
102999-49-5 |
Source


|
| Record name | 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102999495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

